TSC26

Cruzipain inhibition Enzymatic assay Parasitology

Select TSC26 for its moderate cruzipain inhibition (IC50 175 nM) and distinct pKa of 6.6, ideal for SAR studies comparing cellular permeability against analogs like TSC24/25. This thiosemicarbazone ensures reproducible in vitro assays in Chagas disease research.

Molecular Formula C13H13Cl2N5S
Molecular Weight 342.2 g/mol
Cat. No. B12407830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSC26
Molecular FormulaC13H13Cl2N5S
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NNC(=S)N)CCN2C=CN=C2)Cl)Cl
InChIInChI=1S/C13H13Cl2N5S/c14-10-2-1-9(7-11(10)15)12(18-19-13(16)21)3-5-20-6-4-17-8-20/h1-2,4,6-8H,3,5H2,(H3,16,19,21)/b18-12+
InChIKeyZGNPCMACNPWDDO-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSC26 Thiosemicarbazone Cruzipain Inhibitor for Parasitic Disease Research


TSC26 is a thiosemicarbazone compound that acts as a potent inhibitor of cruzipain (CZP), the major cysteine protease of Trypanosoma cruzi [1]. It has a reported IC50 of 175 nM (pIC50 6.76) and a pKa of 6.6 [2]. The compound has a molecular weight of 342.25 g/mol and the formula C13H13Cl2N5S [1]. Its primary application is in research for parasitic diseases, particularly Chagas disease [2].

Why Substituting TSC26 with Other Thiosemicarbazone Analogs is Not Straightforward


Within the class of thiosemicarbazone (TSC) cruzipain inhibitors, small structural variations lead to significant differences in both potency and physicochemical properties [1]. For instance, the difference between a single chlorine atom or a specific heterocyclic substitution can alter the IC50 value by over 60-fold [1]. These variations also affect pKa, which directly influences the compound's ionization state and, consequently, its cellular permeability and solubility under physiological conditions [2]. Therefore, TSC26 cannot be considered a generic substitute for other TSCs without compromising experimental reproducibility and requiring extensive re-validation of assay conditions.

Quantitative Differentiation of TSC26 from Closest Analogs TSC24 and TSC25


In Vitro Potency (IC50) Against Cruzipain

TSC26 exhibits moderate potency against cruzipain compared to the more potent analogs TSC24 and TSC25. While the inhibition is in the nanomolar range, it is significantly less potent [1].

Cruzipain inhibition Enzymatic assay Parasitology

Ionization Constant (pKa) and Its Impact on Cellular Permeability

TSC26 has a significantly lower pKa (6.6) compared to its more potent analogs TSC24 (pKa 8.6) and TSC25 (pKa 8.48) [1].

Physicochemical properties pKa Cellular permeability

Mechanism of Action: Reversible Covalent Inhibition

Based on the class of thiosemicarbazones, TSC26 is expected to act as a reversible covalent inhibitor of cruzipain, forming a slow-dissociating adduct with the enzyme's active site [1].

Mechanism of action Kinetics Covalent inhibitor

Absence of Publicly Available Comparative Cytotoxicity Data

Current literature and vendor technical datasheets do not provide quantitative data on the cytotoxicity of TSC26 in mammalian cell lines, nor any head-to-head comparison with TSC24 or TSC25 in this regard [1].

Cytotoxicity Selectivity Data gap

Absence of In Vivo Efficacy and Pharmacokinetic Data

There are no published studies or technical datasheets that provide quantitative in vivo efficacy, bioavailability, or pharmacokinetic parameters for TSC26 in animal models of Chagas disease or other parasitic infections [1].

In vivo Pharmacokinetics Data gap

Recommended Research Applications for TSC26 Based on Verified Evidence


In Vitro Enzymatic Assays for Cruzipain Activity

TSC26 is best suited as a tool compound for in vitro biochemical assays where moderate inhibition of cruzipain is desired. Its IC50 of 175 nM makes it useful for studies that require partial enzyme inhibition to observe time-dependent or substrate-dependent effects [1].

Structure-Activity Relationship (SAR) Studies of Thiosemicarbazones

The distinct physicochemical profile of TSC26 (pKa 6.6) compared to TSC24 (pKa 8.6) and TSC25 (pKa 8.48) makes it a valuable comparator in SAR studies aimed at understanding how ionization state affects cellular permeability and target engagement [1].

Molecular Modeling and Docking Simulations

As part of the broader class of thiosemicarbazones, TSC26 can be used in computational studies to model the reversible covalent binding mode with cruzipain, as described in recent literature [2]. Its unique structure can help validate and refine QSAR models for this inhibitor class.

Parasitic Disease Research (Chagas Disease)

Given its target, TSC26 is directly applicable to research on Chagas disease. It can be used as a reference inhibitor in assays involving Trypanosoma cruzi lysates or purified cruzipain, helping to validate the role of this protease in the parasite's lifecycle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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